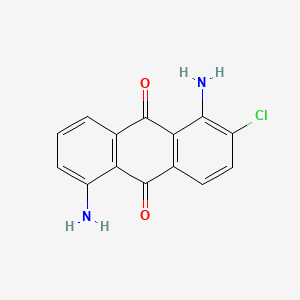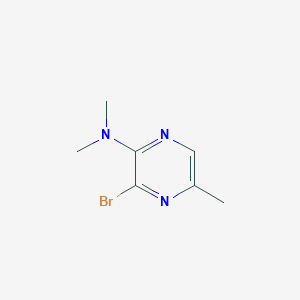
3-Bromo-N,N,5-trimethylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N,N,5-trimethylpyrazin-2-amine is a chemical compound belonging to the pyrazine family. Pyrazines are known for their diverse applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of a bromine atom and three methyl groups attached to the pyrazine ring, exhibits unique chemical properties that make it valuable in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N,5-trimethylpyrazin-2-amine typically involves the bromination of N,N,5-trimethylpyrazin-2-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The bromination reaction is followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N,N,5-trimethylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are employed in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines are formed.
Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides.
Coupling Products: Coupling reactions yield biaryl compounds or other complex structures.
Applications De Recherche Scientifique
3-Bromo-N,N,5-trimethylpyrazin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-Bromo-N,N,5-trimethylpyrazin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, affecting the catalytic function. In receptor studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-methylpyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-Bromo-5-phenylpyrazole: Contains a pyrazole ring with a bromine atom and a phenyl group.
Uniqueness
3-Bromo-N,N,5-trimethylpyrazin-2-amine is unique due to the presence of three methyl groups and a bromine atom on the pyrazine ring, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug discovery.
Propriétés
Formule moléculaire |
C7H10BrN3 |
|---|---|
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
3-bromo-N,N,5-trimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-5-4-9-7(11(2)3)6(8)10-5/h4H,1-3H3 |
Clé InChI |
OIYWLWDKBRFVFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)Br)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


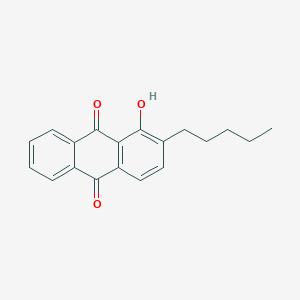
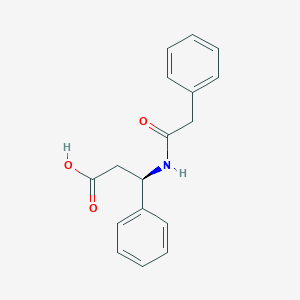
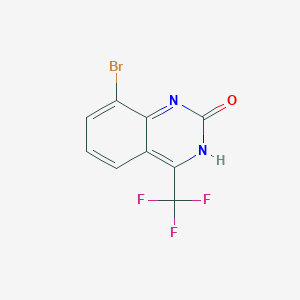

![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
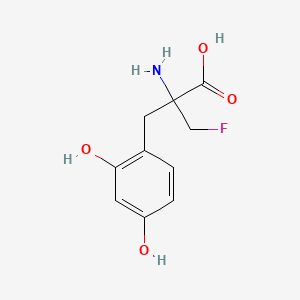
![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
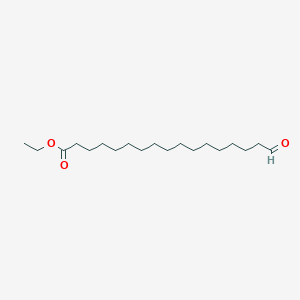
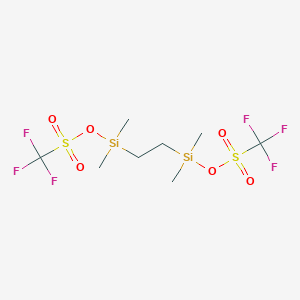
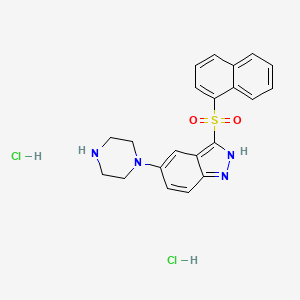
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
